molecular formula C14H10N4O2 B3246805 (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole CAS No. 1800295-32-2

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

Cat. No. B3246805
CAS RN: 1800295-32-2
M. Wt: 266.25 g/mol
InChI Key: LGIJJKHZJBOJGN-QPJJXVBHSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole” are not detailed in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole” are not detailed in the sources retrieved .

Scientific Research Applications

Polymerization Potential

The polymerization capabilities of indazole derivatives, including those similar to (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole, have been explored. For instance, certain unsaturated derivatives of indazole, such as 2-vinyl-indazole, have demonstrated the ability to polymerize, both radically and thermally (Hopff & Perlstein, 1969). However, specific compounds like 2-vinyl-6-nitroindazole showed no polymerization potential, suggesting a nuanced behavior depending on the substitution pattern on the indazole ring.

Synthesis and Transformations

Indazole derivatives have been synthesized through various methods, leading to compounds with potential applications in different fields. For instance, the synthesis and transformation of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, involving the reduction of indazole isomers and subsequent reactions, showcase the chemical versatility of indazole compounds (El’chaninov et al., 2018).

Development of Sulfonamide Derivatives

Indazole derivatives, including (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole, can be utilized in the synthesis of sulfonamide compounds. A study demonstrated the successful treatment of alkylated nitro derivatives of indazole, leading to the synthesis of N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides (Kouakou et al., 2015). Such developments indicate the compound's potential in creating new chemical entities with diverse applications.

Spectroscopic Properties and Crystal Structure Analysis

The spectroscopic properties and crystal structures of compounds similar to (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole have been studied. For instance, substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, which bear structural resemblance, were synthesized and analyzed via various spectroscopic methods, offering insights into the structural and electronic characteristics of such compounds (Hranjec et al., 2008).

Mechanism of Action

The mechanism of action for “(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole” is not specified in the sources retrieved .

Safety and Hazards

The safety and hazards associated with “(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole” are not specified in the sources retrieved .

properties

IUPAC Name

6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIJJKHZJBOJGN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215040
Record name 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1800295-32-2
Record name 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800295-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole
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